molecular formula C12H17ClO2 B8292996 alpha-Isopropyl-veratryl chloride

alpha-Isopropyl-veratryl chloride

Cat. No. B8292996
M. Wt: 228.71 g/mol
InChI Key: BJDCPVUEQGRSTF-UHFFFAOYSA-N
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Patent
US04697035

Procedure details

457.4 g (2 mol) of α-isopropyl-veratryl chloride, 108 g (2.2 mol) of sodium cyanide, 10 mol-% of phase transfer catalyst, 100 ml of water and 800 ml of triethylamine are stirred together for 5 hours at 60° C. After the addition of 60 ml of 30% sodium hydroxide solution and 300 ml of water, the organic phase is separated off. After removal of the triethylamine by distillation, the residue is distilled in a fine vacuum. The distillate obtained is recrystallised from methanol/water.
Quantity
457.4 g
Type
reactant
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([CH:4](Cl)[C:5]1[CH:14]=[CH:13][C:10]([O:11][CH3:12])=[C:7]([O:8][CH3:9])[CH:6]=1)([CH3:3])[CH3:2].[C-:16]#[N:17].[Na+].[OH-].[Na+]>O.C(N(CC)CC)C>[CH:1]([CH:4]([C:16]#[N:17])[C:5]1[CH:14]=[CH:13][C:10]([O:11][CH3:12])=[C:7]([O:8][CH3:9])[CH:6]=1)([CH3:3])[CH3:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
457.4 g
Type
reactant
Smiles
C(C)(C)C(C1=CC(OC)=C(OC)C=C1)Cl
Name
Quantity
108 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic phase is separated off
CUSTOM
Type
CUSTOM
Details
After removal of the triethylamine
DISTILLATION
Type
DISTILLATION
Details
by distillation
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled in a fine vacuum
CUSTOM
Type
CUSTOM
Details
The distillate obtained
CUSTOM
Type
CUSTOM
Details
is recrystallised from methanol/water

Outcomes

Product
Name
Type
Smiles
C(C)(C)C(C1=CC(OC)=C(OC)C=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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